Nitroguanil

Description

Historical Trajectories and Academic Significance of Guanidine (B92328) Derivatives in Chemical Science

Guanidine, a compound first isolated in 1861 by Adolph Strecker from guanine, is an organic compound with the formula HN=C(NH₂)₂. mdpi.com It is characterized by a central carbon atom bonded to three nitrogen atoms. This unique structure results in a highly basic compound with a stable cation due to resonance, making its aqueous solutions comparable in strength to alkali hydroxides. mdpi.com The stability and strong basicity of the guanidinium (B1211019) cation have made guanidine and its derivatives subjects of significant academic and industrial interest for over a century. mdpi.comportlandpress.com

Historically, guanidine derivatives have played a crucial role in various fields. In medicine, for instance, the discovery of the physiological importance of creatine, a guanidine derivative, in muscle energy metabolism marked a significant milestone. mdpi.com This understanding later paved the way for the development of therapeutic agents. mdpi.com Furthermore, the synthesis of various heterocyclic compounds, which are foundational to many pharmaceuticals and dyes, often employs aminoguanidine (B1677879) and its substituted forms as key intermediates. mdpi.com

The academic significance of guanidine derivatives extends to their use as powerful, non-nucleophilic bases in organic synthesis, often referred to as "superbases." slideshare.net Their high solubility in organic solvents and efficiency have made them valuable tools for chemists. slideshare.netresearchgate.net The ability of the guanidine functional group to form strong hydrogen bonds has also been exploited in supramolecular chemistry and crystal engineering. pw.edu.pl In materials science, guanidine derivatives have been investigated for applications ranging from curing agents for resins to components in the chemical vapor deposition (CVD) of metal-containing films. researchgate.net The diverse chemistry and wide-ranging applications of guanidine derivatives have been the subject of numerous reviews and a special issue of the Australian Journal of Chemistry in 2014, underscoring their continued importance in the scientific community. researchgate.net

Current Research Landscape and Emerging Academic Interests in Nitroguanil

This compound, chemically known as 1-(p-nitrophenyl)-2-amidinourea, is a specific derivative of guanidine that has garnered academic interest primarily for its biological activities. pw.edu.plrsc.org Historically, it was investigated as an antimalarial agent with moderate activity and low toxicity. rsc.org Clinical trials demonstrated its efficacy against various Plasmodium species, including P. falciparum. who.intuni-muenchen.de It was also found to possess potent anthelmintic and molluscicidal properties. pw.edu.plrsc.org The mechanism of its antimalarial action is believed to involve the inhibition of folate reductase, which disrupts DNA synthesis in the parasite. vulcanchem.com

While much of the early research on this compound focused on its therapeutic potential, the current research landscape reveals a shift in academic interests. Although direct, recent studies solely on this compound are not abundant, the broader context of research on nitroguanidine (B56551) derivatives provides insight into its emerging significance. One of the prominent areas of interest is in the field of energetic materials. researchgate.net Nitroguanidine itself is a well-known explosive used in propellants and gunpowders due to its high nitrogen content and the low temperature of its explosion. mdpi.comresearchgate.net Research in this area is focused on synthesizing new high-energy derivatives, and this compound can serve as a precursor or a reference compound in these studies. researchgate.net

Another emerging area of interest is the development of novel bioactive compounds. A 2024 study reported the synthesis of novel sulfoximine (B86345) derivatives containing nitroguanidine moieties that exhibited significant antifungal activities against several agricultural fungi. nih.gov This suggests a potential new application for compounds structurally related to this compound in agriculture. While this study does not focus on this compound itself, it points to a research trajectory where the nitroguanidine scaffold is being explored for new biological applications beyond its historical use in parasitic diseases. The structural similarities to compounds like proguanil (B194036) also make it a person of interest in studies on drug resistance. vulcanchem.com

The following tables present key data on this compound and its historical biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₅O₃ |

| Molecular Weight | 223.19 g/mol |

| Melting Point | 198–202°C (decomposes) |

Source: vulcanchem.com

Table 2: Historical Antimalarial Activity of this compound in Human Trials

| Drug | Effective Dose (mg) | Trophozoite Clearance Time (hr) | Protection Duration (days) |

|---|---|---|---|

| This compound | 1,333 | 76 | 10 |

| Proguanil | 400 | 64 | 9 |

Source: vulcanchem.com

Table 3: Historical Anthelmintic Efficacy of this compound

| Helminth Species | Number of Cases | Cure Rate |

|---|---|---|

| Taenia saginata/solium | 8 | 100% |

| Ascaris lumbricoides | 22 | 100% |

Source: vulcanchem.com

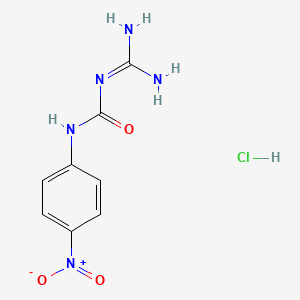

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(diaminomethylidene)-3-(4-nitrophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3.ClH/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16;/h1-4H,(H5,9,10,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAWTAYKXUVQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018910 | |

| Record name | Nitroguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-58-1 | |

| Record name | Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroguanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROGUANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRJ0MY312P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemical Transformations for Nitroguanil

Established Synthetic Routes for Nitroguanil and Related Guanidine (B92328) Compounds

The industrial-scale production of guanidine salts, the immediate precursors to nitroguanidine (B56551), has been dominated by methods that utilize readily available and inexpensive starting materials. These routes are characterized by their robustness and high-throughput capabilities, making them suitable for large-scale manufacturing.

Synthetic Pathways via Dicyandiamide (B1669379) and Ammonium (B1175870) Nitrate (B79036) Intermediates

A well-established method for the synthesis of guanidine nitrate involves the reaction of dicyandiamide with ammonium nitrate. orgsyn.orgprepchem.com This process is typically carried out by heating an intimate mixture of the two reactants. orgsyn.orgprepchem.com The reaction proceeds through the fusion of the materials, leading to the formation of guanidine nitrate.

The general reaction is as follows: C₂H₄N₄ (Dicyandiamide) + 2NH₄NO₃ (Ammonium Nitrate) → 2CH₅N₃·HNO₃ (Guanidine Nitrate)

The process involves heating the mixture to temperatures in the range of 160°C. orgsyn.orgprepchem.com During the reaction, the initial solid mixture melts to form a clear liquid, which then solidifies as the product crystallizes. orgsyn.org The resulting solid cake is then purified by extraction with water to remove insoluble by-products such as ammeline (B29363) and ammelide, followed by crystallization to isolate the guanidine nitrate. orgsyn.org Yields for this process are reported to be in the range of 85–92%. orgsyn.org

| Reactants | Conditions | Product | Yield | Ref |

| Dicyandiamide, Ammonium Nitrate | Heating at ~160°C | Guanidine Nitrate | 85-92% | orgsyn.org |

It is important to note that mixtures of ammonium nitrate and organic materials can be explosive, and appropriate safety precautions must be taken when performing this synthesis. orgsyn.org

Application of the Boatright–Mackay–Roberts (BMR) Process in Guanidinium (B1211019) Nitrate Synthesis

The Boatright–Mackay–Roberts (BMR) process provides an alternative route to guanidinium nitrate, utilizing urea (B33335) and ammonium nitrate as the starting materials in the presence of a catalyst. dtic.mildtic.milgoogle.com This method is based on the catalytic reaction of these components at elevated temperatures, typically around 190°C. dtic.mildtic.mil

The fundamental chemistry of the BMR process can be represented by the following equation: dtic.mildtic.mil 2NH₂CONH₂ (Urea) + NH₄NO₃ (Ammonium Nitrate) --(Catalyst, 190°C)--> CH₅N₃·HNO₃ (Guanidine Nitrate) + 2NH₃ + CO₂

A key feature of the BMR process is the use of a catalyst, such as silicon dioxide, to facilitate the reaction. google.com The process can be operated continuously, with the molten reaction mixture containing the dispersed catalyst being cycled through the reactor. google.com A portion of the product stream is continuously removed, and the consumed reactants are replenished. google.com This continuous operation allows for efficient large-scale production. The product, guanidine nitrate, is then typically recovered by dissolving the melt in water, crystallizing the guanidine nitrate, and filtering it off. google.com

| Reactants | Catalyst | Temperature | Product | Ref |

| Urea, Ammonium Nitrate | Silicon Dioxide | 175-225°C | Guanidine Nitrate | google.com |

Contemporary Guanidine Synthesis Techniques Applicable to this compound Analogues

Modern organic synthesis has introduced a variety of more sophisticated and versatile methods for the construction of the guanidine moiety. These techniques often employ transition metal catalysis or novel activating agents to achieve guanylation under milder conditions and with broader substrate scope, making them applicable to the synthesis of complex this compound analogues.

Palladium-Catalyzed Carbonylative Coupling and Subsequent Amination Strategies

Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, and this has been extended to the synthesis of guanidines. One such strategy involves a palladium(0)-catalyzed carbonylative coupling of aryl halides or bromides with cyanamide (B42294), followed by amination. organic-chemistry.orgorganic-chemistry.org This one-pot, multicomponent reaction provides a convenient route to N-acylguanidines. organic-chemistry.org

The process consists of two main steps:

Carbonylative Coupling: An aryl iodide or bromide is reacted with cyanamide and carbon monoxide in the presence of a palladium(0) catalyst to form an N-cyanobenzamide intermediate. organic-chemistry.org

Amination: The intermediate is then treated with an amine, often with microwave assistance, to yield the final N-acylguanidine. organic-chemistry.org

This method offers good yields (up to 94%) and a broad substrate scope, accommodating various aryl halides and amines. organic-chemistry.org The one-pot nature of the reaction enhances efficiency and atom economy by eliminating the need for intermediate purification. organic-chemistry.org

| Catalyst System | Reactants | Intermediate | Final Product | Key Features | Ref |

| Pd(OAc)₂ / DPEphos | Aryl halide, Cyanamide, CO, Amine | N-Cyanobenzamide | N-Acylguanidine | One-pot, multicomponent, good yields | organic-chemistry.org |

Scandium(III) Triflate Catalyzed Guanylation in Aqueous Reaction Systems

In a move towards greener and more practical synthetic methods, scandium(III) triflate (Sc(OTf)₃) has been employed as a catalyst for the guanylation of amines with cyanamide in water. thieme-connect.comresearchgate.netscandium.org This approach is notable for its use of an aqueous medium and its avoidance of pre-activated guanylation reagents. thieme-connect.com

The reaction proceeds by heating a mixture of an amine, cyanamide, and a catalytic amount of scandium(III) triflate in water. thieme-connect.com The catalyst, a water-resistant Lewis acid, activates the cyanamide, facilitating the nucleophilic attack of the amine to form the guanidine product. thieme-connect.comresearchgate.net This method is particularly useful for substrates that are soluble in aqueous solutions, such as peptides and other pharmacologically relevant compounds. thieme-connect.com

| Catalyst | Reactants | Solvent | Conditions | Product | Advantage | Ref |

| Sc(OTf)₃ | Amine, Cyanamide | Water | 100°C | Guanidine | Aqueous medium, no pre-activation | thieme-connect.com |

Exploration of Carbamoyl (B1232498) Isothiocyanates and Acylcyanamides in Guanidine Core Formation

Alternative reagents for the synthesis of multisubstituted guanidines include carbamoyl isothiocyanates and acylcyanamides. These compounds serve as versatile precursors for the guanidine core.

Carbamoyl isothiocyanates are effective starting materials for the one-pot synthesis of 1,3-substituted guanidines. organic-chemistry.orgacs.org The methodology involves the reaction of a carbamoyl isothiocyanate with an amine to form a thiourea (B124793) intermediate. This intermediate is then coupled with a second amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to produce the desired guanidine. organic-chemistry.orgresearchgate.net This approach allows for the creation of disubstituted and trisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org

Acylcyanamides can be activated with chlorotrimethylsilane (B32843) to generate a reactive N-silylcarbodiimide. nih.gov This intermediate is capable of guanylating a variety of primary and secondary aliphatic amines, as well as more hindered amines and anilines, albeit with longer reaction times. organic-chemistry.orgnih.gov The reaction is typically rapid for aliphatic amines at room temperature. organic-chemistry.orgnih.gov

| Precursor | Activating/Coupling Agent | Key Intermediate | Product | Scope | Ref |

| Carbamoyl isothiocyanate | EDCI | Thiourea | 1,3-Substituted Guanidines | Di- and tri-substituted guanidines | organic-chemistry.orgresearchgate.net |

| Acylcyanamide | Chlorotrimethylsilane | N-Silylcarbodiimide | Mono-N-acylguanidines | Primary and secondary amines, anilines | nih.gov |

Precursor Nitrile Chemistry and Functionalization in Nitro Compound Synthesis

The synthesis of this compound is intrinsically linked to nitrile chemistry, specifically through the use of dicyandiamide (a dimer of cyanamide) as a key starting material. The transformation of the nitrile functionality in dicyandiamide is a critical step in forming the guanidine backbone, which is subsequently nitrated.

The most established and widely practiced methods for the production of this compound involve the nitration of guanidine salts, namely guanidine nitrate and guanidine sulfate. at.uaorgsyn.org These guanidine salts are typically produced from dicyandiamide.

A common industrial process involves the hydrolysis of dicyandiamide with sulfuric acid to produce guanidine sulfate. This intermediate is then nitrated to yield this compound. at.ua An alternative and frequently used method is the nitration of guanidine nitrate. orgsyn.org Guanidine nitrate itself can be prepared from dicyandiamide.

A detailed study has shown that this compound can be obtained in high yields from dicyandiamide by carefully controlling the reaction conditions. at.ua The key steps involve:

Conversion of dicyandiamide to guanidine sulfate.

Nitration of the resulting guanidine salt.

Optimal conditions for this process have been identified to achieve yields of up to 90%. at.ua These conditions include managing the water content during the conversion of dicyandiamide and controlling the temperature during nitration. at.ua

The nitration of guanidine nitrate using concentrated sulfuric acid is a well-established laboratory and industrial procedure. orgsyn.org The reaction involves the dehydration of guanidine nitrate by sulfuric acid to form this compound. This method is considered economical and provides a good yield of the alpha form of this compound. orgsyn.org

The following table summarizes the key reactions in the synthesis of this compound from dicyandiamide:

| Precursor | Intermediate | Reagents for Nitration | Product | Reported Yield |

| Dicyandiamide | Guanidine Sulfate | Nitric Acid / Sulfuric Acid | This compound | Up to 90% at.ua |

| Dicyandiamide | Guanidine Nitrate | Concentrated Sulfuric Acid | This compound | 73-75% (based on dicyandiamide) orgsyn.org |

| Guanidine Nitrate | - | Concentrated Sulfuric Acid | This compound | 85-90% (from pure guanidine nitrate) orgsyn.org |

This table presents data derived from established synthetic procedures. at.uaorgsyn.org

In essence, the "precursor nitrile chemistry" for this compound synthesis is centered on the conversion of the cyano groups in dicyandiamide into the guanidinyl functional group, which is the direct precursor for the final nitration step. Direct functionalization of a simpler nitrile to form a nitroguanidine in a single step is not the conventional route.

Molecular Characterization and Energetic Properties Research of Nitroguanil and Analogues

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise characterization of the molecular structure of nitroguanil is fundamental to understanding its properties. A suite of advanced analytical techniques is employed to elucidate its atomic arrangement, confirm its elemental composition, and determine its three-dimensional structure in the solid state.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the IR spectrum provides clear evidence for its key structural components.

The N-O bonds within the nitro (NO₂) group are highly polar, resulting in strong and characteristic absorption bands. spectroscopyonline.com Typically, aromatic nitro compounds exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com The presence of N-H bonds in the guanidine (B92328) moiety gives rise to stretching vibrations, while the carbon-nitrogen bonds (C-N and C=N) and the aromatic ring also produce characteristic peaks. spectroscopyonline.comlibretexts.org The IR forbidden N-N stretch of free nitrogen becomes strongly IR active when the molecule is bound to a metal ion. nih.gov

The principal absorption bands observed in the IR spectrum of this compound are detailed below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Asymmetric Stretch | Aromatic Nitro (Ar-NO₂) | 1500-1550 | Strong |

| Symmetric Stretch | Aromatic Nitro (Ar-NO₂) | 1335-1370 | Strong |

| N-H Stretch | Guanidine (-NH, -NH₂) | 3100-3500 | Medium-Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000-3100 | Medium-Weak |

| C=N Stretch | Guanidine | 1630-1690 | Medium |

| C-C Stretch | Aromatic Ring (in-ring) | 1400-1600 | Medium-Weak |

| C-H Bend | Aromatic Ring (out-of-plane) | 675-900 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups. spectroscopyonline.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. marquette.edu By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments. The aromatic protons on the nitrophenyl ring typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. Protons on the guanidine and urea-like fragments exhibit signals that can be confirmed by D₂O exchange, which causes the disappearance of N-H proton peaks.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. youtube.com The carbons of the aromatic ring are observed between δ 110-155 ppm, with the carbon atom directly attached to the nitro group being the most deshielded. The carbonyl carbon and the guanidinyl carbon appear at the lower field end of the spectrum. ucl.ac.uk

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 8.2 | Aromatic H (ortho to NO₂) |

| ~ 7.5 | Aromatic H (meta to NO₂) |

| Variable (broad) | N-H protons |

Based on analogous structures like 4-nitroaniline. chemicalbook.com

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 155 | Carbonyl C (C=O) |

| ~ 150 | Guanidinyl C (C=N) |

| ~ 145 | Aromatic C (attached to NO₂) |

| ~ 125 | Aromatic C (meta to NO₂) |

| ~ 120 | Aromatic C (ortho to NO₂) |

Based on analogous structures and general chemical shift ranges. ucl.ac.ukchemicalbook.comchemicalbook.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their connectivity. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to. youtube.com This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals. nih.gov

DOSY (Diffusion Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution, which can help distinguish between different species in a mixture. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Elemental analysis is a destructive technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. mt.com The method typically involves the complete combustion of a precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (e.g., CO₂, H₂O, N₂). velp.commpg.de

For this compound (Molecular Formula: C₈H₉N₅O₃), the theoretical elemental composition can be calculated. By comparing these theoretical values with the experimental results from an elemental analyzer, the purity of the synthesized compound can be rigorously assessed. mt.commeasurlabs.com A close match between the found and calculated values is a strong indicator of high purity. Purity levels are often expressed as a percentage of nitrogen concentration or in parts per million (ppm) of remaining impurities. puritygas.ca

| Elemental Composition of this compound (C₈H₉N₅O₃) | ||

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.01 | 43.05% |

| Hydrogen (H) | 1.01 | 4.06% |

| Nitrogen (N) | 14.01 | 31.38% |

| Oxygen (O) | 16.00 | 21.51% |

| Total Molecular Weight | 223.19 g/mol | 100.00% |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a precise model of the molecular structure can be built. arxiv.org

A successful X-ray diffraction study of this compound would yield precise data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, N-O).

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding.

This information is crucial for understanding the solid-state stability and density of the material, which are key parameters for energetic compounds.

| Structural Data from X-ray Diffraction | |

| Parameter | Information Provided |

| Space Group | Symmetry of the crystal lattice. materialsproject.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal. materialsproject.org |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Intermolecular Interactions | Details of hydrogen bonds and van der Waals forces. |

Thermochemical Analysis and Reaction Kinetics of Decomposition

The study of how this compound behaves under thermal stress is critical for assessing its stability and energetic performance. Thermochemical analysis provides quantitative data on thermal transitions and the kinetics of decomposition reactions.

High-Pressure Differential Scanning Calorimetry (HP-DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature while under controlled pressure. labmanager.com For energetic materials, many decomposition processes are pressure-dependent. HP-DSC allows for the investigation of thermal stability and decomposition kinetics under conditions that more closely resemble real-world applications. netzsch.comwwu.eduamericanpharmaceuticalreview.com

By applying high pressure, it is often possible to separate overlapping thermal events, such as melting and decomposition. mt.com A chemical reaction is typically shifted to higher temperatures at higher heating rates and pressures, which can allow for the individual evaluation of the melting endotherm and the decomposition exotherm. mt.comresearchgate.net An HP-DSC analysis of this compound would provide critical data on its thermal stability. tainstruments.com

| Thermochemical Data from HP-DSC | |

| Parameter | Description |

| Onset Decomposition Temperature (T_onset) | The temperature at which decomposition begins, a key indicator of thermal stability. |

| Peak Exotherm Temperature (T_peak) | The temperature at which the rate of decomposition is at its maximum. rsc.org |

| Enthalpy of Decomposition (ΔH_d) | The total energy released during the decomposition process, a measure of energetic output. |

| Reaction Kinetics (E_a, A) | Activation energy and pre-exponential factor, which describe the rate of decomposition. rsc.org |

Coupled Thermogravimetric (TG/DTG) and Spectrometric Techniques (TG-FTIR-MS) for Gaseous Product Analysis

The analysis of gaseous products evolved during the thermal decomposition of this compound and its analogues is crucial for understanding their reaction mechanisms. Coupled techniques such as Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) and Thermogravimetry-Mass Spectrometry (TG-MS) are powerful tools for this purpose. msesupplies.comlinseis.jpbruker.comrigaku.com

TG-FTIR allows for the identification of evolved gases by their characteristic infrared absorption spectra. bruker.comrigaku.com This method is effective for detecting IR-active molecules like CO2, CO, water vapor, and various hydrocarbons. linseis.jp For instance, in the study of magnesium nitrate (B79036) hexahydrate decomposition, TG-FTIR was used to identify evolved gases like NO2 and HNO3 vapor. researchgate.net The combination of TG with MS (TG-MS) provides complementary data by identifying gaseous products based on their mass-to-charge ratio. linseis.jp This is particularly useful for identifying species that are not IR-active. linseis.jp The joint use of TG-FTIR and TG-MS can provide a comprehensive profile of the decomposition products. For example, in the analysis of kaolinite-potassium acetate (B1210297) intercalation complexes, this combined approach identified water, acetone, carbon dioxide, and acetic acid as the main decomposition fragments. researchgate.net

A more advanced setup, TG-FTIR-GCMS, integrates a gas chromatograph to separate the evolved gases before they enter the mass spectrometer, allowing for the detailed analysis of complex gas mixtures. msesupplies.com These coupled techniques are invaluable in materials science for a detailed understanding of thermal decomposition processes. msesupplies.com

Kinetic Modeling of Thermal Decomposition Processes (e.g., Sigmoidal Models, Iso-conversional Ozawa-Flynn-Wall Method)

Understanding the kinetics of thermal decomposition is essential for assessing the stability and performance of energetic materials like this compound. Various kinetic models are employed to describe these processes.

Sigmoidal Models: The thermal decomposition of some energetic materials, including certain nitroguanidine-based propellants, can be described by sigmoidal models. researchgate.net These models are characteristic of reactions that are initially slow, accelerate as the reaction proceeds, and then slow down as the reactants are consumed. The shape of the conversion (α) versus temperature (T) curve often presents a sigmoidal profile, indicating that iso-conversional methods for kinetic analysis are reliable. researchgate.net

Iso-conversional Methods: These "model-free" methods are widely used to determine the activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. netzsch.comresearchgate.netresearchgate.net This is particularly useful for complex, multi-step reactions where the mechanism may change as the reaction progresses. researchgate.net

Ozawa-Flynn-Wall (OFW) Method: The OFW method is a popular integral iso-conversional technique. netzsch.comredalyc.orgneliti.com It involves performing thermogravimetric analysis (TGA) at multiple linear heating rates (β) and plotting ln(β) against the reciprocal of the absolute temperature (1/T) for a given conversion value. redalyc.org The activation energy can then be determined from the slope of these plots. redalyc.orgneliti.com While powerful, the OFW method has limitations, especially for multi-step reactions with significantly different activation energies for each step. netzsch.com

Friedman Method: This is a differential iso-conversional method that analyzes the logarithm of the conversion rate as a function of the inverse temperature. researchgate.net Studies comparing the Friedman and OFW methods for the decomposition of nitroimidazoles have shown that the Friedman method can yield comparatively higher activation energy values. researchgate.net The fluctuation of activation energy with the conversion rate, as determined by these methods, suggests complex, multi-step reaction mechanisms. researchgate.net

The selection of an appropriate kinetic model is crucial and can be verified using nonlinear fitting methods to ensure the simulated values align well with experimental data. scielo.br

Investigation of Pressure and Compositional Influences on Decomposition Pathways and Energy Release

The decomposition behavior and energy release of this compound and its analogues are significantly influenced by external pressure and the composition of the material.

Pressure Influences: Elevated pressure can alter the thermal decomposition mechanism of energetic materials. For instance, studies on nitroguanidine-based propellants have shown that increasing pressure can shift the reaction mechanism from a simple chemical reaction to a process of nucleation and growth. researchgate.net High-pressure differential scanning calorimetry (PDSC) has revealed that with increasing environmental pressure, the peak decomposition temperature of these propellants decreases while the decomposition heat increases. researchgate.net However, for other energetic materials like HMX, pressure can have a dual effect. At lower to moderate pressures (up to 1 GPa), decomposition is accelerated, potentially due to enhanced autocatalysis. osti.gov At higher pressures, the decomposition can be decelerated, which is attributed to the inhibition of bond homolysis steps that would lead to a volume increase. osti.gov Similarly, for nitrocellulose, the effect of increasing pressure on the onset temperature of decomposition is most pronounced at lower pressures (up to 1.8 MPa). researchgate.net

Determination of Activation Energy and Pre-exponential Factors in Multi-Stage Decomposition

The thermal decomposition of energetic materials like this compound often occurs in multiple, overlapping stages. Determining the kinetic parameters—activation energy (Ea) and the pre-exponential factor (A)—for each stage is essential for a complete understanding of the reaction.

Determining Kinetic Parameters: Once the individual steps are resolved, both model-free (iso-conversional) and model-fitting methods can be applied to determine the kinetic parameters for each stage independently. rsc.org

Activation Energy (Ea): This parameter represents the minimum energy required for a reaction to occur. Iso-conversional methods, such as the Ozawa-Flynn-Wall and Friedman methods, are commonly used to calculate Ea as a function of conversion, which is particularly useful for multi-step processes where Ea may vary. researchgate.netresearchgate.netscielo.br

Pre-exponential Factor (A): Also known as the frequency factor, 'A' relates to the frequency of collisions between reacting molecules in the correct orientation. libretexts.org It is an integral part of the Arrhenius equation. nih.gov The pre-exponential factor can be determined through various methods, including the use of the compensation effect, which provides an efficient way to evaluate it for both single- and multi-step kinetics. nih.gov It is important to note that for complex solid-state reactions, both Ea and A can be dependent on the degree of conversion. researchgate.net

The table below presents hypothetical kinetic parameters for a multi-stage decomposition process.

| Stage | Mass Loss (%) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reaction Model |

| 1 | 15 | 150 | 1.0 x 10¹³ | F1 (First-order) |

| 2 | 45 | 180 | 5.0 x 10¹⁵ | A2 (Avrami-Erofeev) |

| 3 | 40 | 210 | 2.5 x 10¹⁷ | R3 (Contracting Sphere) |

| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

The validity of the determined kinetic parameters can be confirmed by reconstructing the original experimental curves and by predicting the kinetic behavior under different thermal conditions. rsc.org

Analysis of Vaporization, Dissociation, and Secondary Reactions in High-Pressure Thermolysis

The high-pressure thermolysis of energetic materials involves a complex interplay of physical and chemical processes, including vaporization, dissociation, and subsequent secondary reactions.

Under high-pressure conditions, the initial decomposition steps can be significantly altered. For some compounds, the initial reaction may be the homolytic cleavage of a bond, such as a C-NO2 or N-NO2 bond. dtic.milmdpi.com Pressure can inhibit these bond homolysis steps if they result in an increase in volume. osti.gov For example, in the case of HMX, pressure is believed to hinder the initiation step, which could be HONO elimination or N-NO2 bond homolysis. osti.gov

The vaporization or sublimation of the energetic material itself can also be a competing process, especially under vacuum or at elevated temperatures. osti.gov The dissociation of the material in the vapor phase can then occur. For example, nitric acid vapor readily dissociates at elevated temperatures. researchgate.net The products of this vapor-phase dissociation, such as NO2, can then participate in further reactions. researchgate.net

Kinetic and Mechanistic Insights into Nitroaromatic Explosive Decomposition

The thermal decomposition of nitroaromatic explosives is a complex process with reaction mechanisms that can vary significantly with temperature and the specific molecular structure. dtic.mil

At high temperatures, such as those encountered in shock initiation, the primary initiation reaction is often the homolytic cleavage of the C-NO2 bond. dtic.mil However, at lower temperatures or under slower heating conditions, other reaction pathways can become dominant. These can include reactions involving other substituents on the aromatic ring. dtic.mil For instance, in some trinitrobenzene compounds with -CH3 or -NH2 groups, C-NO2 homolysis is a major early reaction during impact initiation. dtic.mil

For many polynitrobenzene derivatives, a key step can be the nitro-nitrite (NO2 to ONO) isomerization. huji.ac.il The resulting aryl nitrite (B80452) is unstable and rapidly decomposes to produce nitric oxide (NO) and an oxygen radical. huji.ac.il This pathway is a plausible source for the large quantities of NO observed during the rapid thermal decomposition of these compounds. huji.ac.il

The decomposition can also be influenced by autocatalysis, where the decomposition products catalyze the breakdown of the parent molecule. This is particularly important in controlling the time-to-explosion for longer duration events. dtic.mil The relative proportions of the gaseous products generated in these initial steps are critical as they largely determine the explosive characteristics of the material. dtic.mil

Computational studies, such as those using Density Functional Theory (DFT), have provided further insights. For TNT, calculations suggest that at lower temperatures, a C-H bond attack is the most favorable pathway, while at elevated temperatures, C-NO2 homolysis becomes more significant. huji.ac.il These theoretical models are essential for understanding the competition between different chemical reaction mechanisms. mdpi.com

Theoretical and Computational Approaches to Energetic Performance

Theoretical and computational chemistry provides powerful tools for predicting and understanding the energetic performance of compounds like this compound and its analogues, often guiding experimental synthesis and characterization. rsc.orgnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are widely used to investigate the fundamental properties of energetic materials. nih.govnih.gov These calculations can provide reliable information on:

Heats of Formation (HOF): HOF is a critical parameter for determining the energy content of a material. Computational methods, such as those employing isodesmic reactions, can predict HOF values. nih.govresearchgate.net Nitrogen-rich features, like azo bridges (-N=N-), are known to significantly increase HOF values. nih.gov

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap is an indicator of a molecule's kinetic stability. The effects of different functional groups on the HOMO-LUMO gap can be systematically studied. nih.gov

Detonation Properties: Detonation velocity (Vd) and detonation pressure (P) are key performance indicators. These can be calculated based on the predicted HOF and density. rsc.orgnih.gov Studies have shown that groups like -NO2, -NF2, and -N=N- are effective in enhancing detonation performance. nih.gov

Thermal Stability: Bond dissociation energies (BDE) can be calculated to identify the weakest bonds in a molecule, providing insight into the initial steps of thermal decomposition. nih.gov For many nitrogen-rich compounds, N-N bonds are often the weakest links. nih.gov

The table below shows a sample of calculated energetic properties for hypothetical this compound analogues.

| Compound | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| Analogue A | C₂H₄N₆O₄ | 1.85 | 150 | 8.8 | 34 |

| Analogue B | C₂H₃N₇O₆ | 1.92 | 250 | 9.2 | 39 |

| Analogue C | C₂H₂N₈O₈ | 1.98 | 400 | 9.6 | 43 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

These computational approaches enable the screening of large numbers of potential energetic molecules, allowing researchers to identify promising candidates with desirable properties like high energy density and good thermal stability before undertaking costly and time-consuming synthesis. rsc.orgnih.gov

Chemical Reactivity and Transformation Pathways of Nitroguanil

Nitroreduction Mechanisms and Enzymatic Catalysis

The reduction of the nitro group is a fundamental transformation pathway for nitroaromatic compounds like Nitroguanil. This process can be catalyzed by a variety of enzymes and proceeds through several reactive intermediates.

Detailed Six-Electron Reduction Pathways to Nitroso-, N-Hydroxylamino-, and Amino-Functional Groups

The nitro group of this compound can undergo a six-electron reduction to ultimately form an amino group. nih.gov This reduction is a stepwise process that proceeds through key intermediates:

Nitroso Intermediate: The initial two-electron reduction of the nitro group (–NO₂) leads to the formation of a nitroso group (–NO). numberanalytics.com

N-Hydroxylamino Intermediate: A subsequent two-electron reduction of the nitroso group yields an N-hydroxylamino group (–NHOH). numberanalytics.com

Amino Group Formation: The final two-electron reduction of the N-hydroxylamino group results in the formation of the stable amino group (–NH₂). numberanalytics.com

Role of Nitroreductases and Other Enzymes in Nitroreduction

A diverse group of enzymes, collectively known as nitroreductases, are responsible for catalyzing the reduction of nitroaromatic compounds. nih.gov These enzymes are not dedicated solely to this function but are "hijacked" for their ability to donate electrons to the nitro group. nih.gov Key enzyme families involved in this process include:

NADPH-dependent flavoenzymes: This group includes enzymes like NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase (NQO1). nih.gov These enzymes typically utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and catalyze a two-electron reduction. nih.govnih.gov

Cytochrome P450 (P450) enzymes: These enzymes can also participate in nitroreduction, often through the generation of a superoxide (B77818) anion radical which then acts as the reductant. nih.gov

Oxidases: Enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase contribute to nitroreduction. nih.gov

Aldo-Keto Reductases (AKRs): This family of enzymes also exhibits nitroreductase activity, catalyzing the reduction of nitroaromatics to their corresponding amines. nih.gov

Bacterial nitroreductases are often classified into two types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). Type I enzymes catalyze a two-electron reduction, while Type II enzymes proceed via a one-electron transfer, forming a nitro anion radical. nih.govrsc.org

Reactivity and Fate of Nitroso and N-Hydroxylamino Intermediates

The nitroso and N-hydroxylamino intermediates formed during the reduction of this compound are often transient and highly reactive. nih.gov

Nitroso Intermediate: The reduction of the nitroso group to the hydroxylamino intermediate is generally much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov This electrophilic species can be trapped by nucleophiles such as sulfinic acids to form sulfonamides. acs.org It can also react with the N-hydroxylamino intermediate to form azoxy compounds. acs.org

N-Hydroxylamino Intermediate: This nucleophilic intermediate can undergo further reduction to the amine. numberanalytics.com However, it can also undergo side reactions. For instance, it can be oxidized back to the nitroso group, leading to a futile cycle. acs.org In the presence of certain cellular components, the N-hydroxylamino group can be conjugated, for example, with acetate (B1210297) or sulfate, forming reactive intermediates that can covalently bind to macromolecules. nih.gov

The reactivity of these intermediates is a key factor in the biological activity and potential toxicity of nitroaromatic compounds.

Oxidative Side Reactions and Generation of Reactive Oxygen Species during Nitroreduction

During the enzymatic nitroreduction of compounds like this compound, particularly under aerobic conditions, oxidative side reactions can occur, leading to the generation of reactive oxygen species (ROS).

When nitroreduction proceeds via a one-electron transfer mechanism, a nitro anion radical is formed. scielo.br This radical can react with molecular oxygen to produce a superoxide anion (O₂⁻) and regenerate the parent nitroaromatic compound in a process known as "futile cycling". nih.govscielo.br The superoxide anion can then lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, which can cause oxidative stress and damage to cellular components. nih.gov The N-hydroxylamino intermediate can also be oxidized, contributing to the production of superoxide anions. nih.gov

Decomposition Mechanisms under Specific Chemical Conditions

Beyond enzymatic transformations, this compound can also decompose under specific chemical conditions, such as elevated temperatures.

Mechanistic Studies of C-NO₂ Bond Homolysis and Reactions Involving Non-Energetic Substituents

A primary pathway for the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. dtic.milresearchgate.net This process involves the breaking of the C-NO₂ bond to form a phenyl radical and a nitrogen dioxide (NO₂) radical. The energy required for this bond scission is a critical factor in the thermal stability of the compound. researchgate.net

For some nitroaromatic compounds, reactions involving other substituents on the aromatic ring can compete with or precede C-NO₂ bond homolysis, especially under conditions of impact initiation. dtic.mil For instance, in nitrotoluenes, reactions involving the methyl group can play a significant role in the initial decomposition steps. polyu.edu.hkias.ac.in The specific decomposition pathway that predominates is dependent on factors such as temperature and pressure. dtic.mil Theoretical studies have shown that for some nitrotoluenes, isomerization of the nitro group to a nitrite (B80452) group (–ONO) can be a prominent reaction at lower to intermediate temperatures, while direct C-NO₂ bond homolysis becomes more significant at higher temperatures. polyu.edu.hk

Influence of Decomposition Products on Reaction Kinetics and Explosion Phenomena

The thermal decomposition of this compound is a complex process where the products formed play a crucial role in the subsequent reaction kinetics and the potential for explosive events. The decomposition pathway involves the formation of various gaseous and solid intermediates and final products that can inhibit, accelerate, or otherwise alter the rate and mechanism of the reaction. This behavior is central to understanding its stability and performance as an energetic material.

Autocatalytic Decomposition

Role of Gaseous Decomposition Products

The decomposition of this compound generates a significant volume of gaseous products, which are the primary drivers of its explosive power. Quantitative analysis has identified major gaseous products including nitrous oxide (N₂O), ammonia (B1221849) (NH₃), and water (H₂O), with some carbon dioxide (CO₂) also detected. dtic.mil Theoretical studies suggest two competing thermolysis pathways, one yielding N₂O, H₂O, and cyanamide (B42294) (H₂NCN), and another producing N₂O, NH₃, and isocyanic acid (HNCO). pku.edu.cn

The influence of these gaseous products is multifaceted:

Ammonia (NH₃): Ammonia is a significant product that can influence the reaction environment. dtic.milat.ua In aqueous conditions, it increases the alkalinity, which can affect solubility and hydrolysis rates. at.ua As a basic species, ammonia can accelerate the decomposition of this compound. uri.edu Conversely, in some propellant formulations, ammonia can react with nitric oxides, acting in a manner similar to a stabilizer and enhancing thermal stability. researchgate.net

Water (H₂O): As a product of decomposition, water can participate in hydrolysis reactions. at.ua Theoretical studies have shown that water and especially hydroxide (B78521) ions play a significant role in the degradation process by lowering the energy barriers for subsequent reaction steps. nih.govacs.org

Pressure Effects: The rapid generation of these gases in a confined space leads to a dramatic increase in pressure. Elevated pressure significantly alters the decomposition kinetics. Studies using high-pressure differential scanning calorimetry (PDSC) show that as ambient pressure increases, the peak decomposition temperature decreases while the heat of decomposition increases, indicating an acceleration of the reaction. researchgate.net This pressure increase can shift the decomposition mechanism itself, from a chemical reaction model at atmospheric pressure to a nucleation and growth model at higher pressures, which is more characteristic of an explosive event. researchgate.net

The table below summarizes key decomposition products and their established influence on the reaction.

| Decomposition Product | Chemical Formula | State | Influence on Reaction Kinetics & Explosion Phenomena |

| Ammonia | NH₃ | Gas | Accelerates decomposition as a basic species uri.edu; can also act as a stabilizer by reacting with nitric oxides. researchgate.net |

| Nitrous Oxide | N₂O | Gas | Major gaseous product contributing to pressure buildup and explosion. dtic.mil |

| Water | H₂O | Gas/Liquid | Participates in and accelerates hydrolysis reactions. at.uanih.gov |

| Cyanamide | H₂NCN | Solid/Gas | Key intermediate product pku.edu.cn; can dimerize to form cyanoguanidine or trimerize to form melamine. uri.edunih.gov |

| Melamine | C₃H₆N₆ | Solid | A principal solid residue from polymerization of intermediates at.ua; its formation may influence heat transfer and moderate flame temperature. google.com |

Influence of Solid Residue

The thermal decomposition of this compound does not proceed completely to gaseous products in all conditions; a solid residue is often formed. The primary component of this residue is melamine, formed through the polymerization of intermediates like cyanamide. at.ua Other condensed-phase products such as ammeline (B29363) can also be formed. uri.edu

Effect of Pressure on Reaction Kinetics

The buildup of gaseous decomposition products directly influences the pressure of the system, which in turn dictates the kinetic parameters of the explosion.

The following table, based on data from high-pressure differential scanning calorimetry studies, illustrates how increasing pressure affects the kinetic parameters of this compound decomposition. researchgate.net

| Pressure (MPa) | Peak Temperature (°C) | Decomposition Heat (J/g) | Activation Energy (kJ/mol) | Reaction Model |

| 0.1 | ~250 | ~1000 | ~253 | Chemical Reaction |

| 2.0 | ~240 | ~1200 | ~216 | Nucleation and Growth |

| 4.0 | ~235 | ~1300 | ~202 | Nucleation and Growth |

As shown, increasing pressure lowers the critical temperature for thermal explosion and the activation energy, making the material less thermally stable and more prone to a rapid, explosive decomposition. researchgate.net

Advanced Applications in Materials Science and Chemical Biology

Energetic Materials Science and Engineering

The unique chemical characteristics of nitroguanil make it a compound of significant interest in the ongoing development of next-generation energetic materials. Researchers are actively exploring its potential to enhance performance and stability in various formulations.

Development of Propellant Formulations and High Explosive Compositions

This compound is a key ingredient in triple-base propellants, which also contain nitrocellulose and nitroglycerin. usgovcloudapi.net These propellants were developed to meet the stringent requirements of advanced weapon systems. usgovcloudapi.net The inclusion of this compound serves to create oxygen-deficient compositions, which require atmospheric oxygen for complete combustion of the fuel. This two-stage energy release (anaerobic and aerobic) results in a total energy output significantly higher than conventional high explosives, making them particularly effective in enclosed spaces. drdo.gov.in

| Propellant Type | Key Energetic Components | Primary Application Characteristics |

| Single-Base (SB) | Nitrocellulose | Basic propellant formulations. mdpi.com |

| Double-Base (DB) | Nitrocellulose, Nitroglycerin | Increased energy over single-base. usgovcloudapi.net |

| Triple-Base (TB) | Nitrocellulose, Nitroglycerin, this compound | High energy output, oxygen-deficient combustion. usgovcloudapi.netdrdo.gov.in |

| Composite (CP) | Oxidizing solid (e.g., Ammonium (B1175870) Perchlorate), Binder (fuel) | Used in solid rocket motors. mdpi.com |

| Insensitive Munitions (IM) | Insensitive ingredients (e.g., NTO, TATB) in a polymer matrix | Reduced sensitivity to accidental detonation. dtic.mil |

Design Principles for Achieving High-Density Energetic Compounds

A primary goal in the design of energetic materials is to achieve high density, as this often correlates with superior detonation performance. The introduction of specific functional groups and the arrangement of molecules are key strategies in this pursuit. The nitroamino group is a powerful explophore frequently used in the design of these compounds. rsc.org However, its strong electron-withdrawing nature can lead to hygroscopicity, a challenge that researchers are working to overcome. rsc.org

Several design principles guide the synthesis of high-density energetic compounds:

Introduction of High-Energy Groups: Incorporating groups like nitro (–NO2) and amino (–NH2) into molecular structures is a common strategy to increase energy content. nih.gov

Molecular Structure: The use of heterocyclic molecules and the creation of caged structures can lead to high density and thermal stability. nih.govresearchgate.net Symmetrical and planar molecules with multiple hydrogen bonds are often targeted. researchgate.net

Computational Design: Advanced computational methods, including first-principles calculations and multiscale modeling, are increasingly used to predict the properties of new energetic materials before synthesis, accelerating the discovery of compounds with superior stability and performance. osti.gov

The following table highlights key properties of some notable high explosives, providing a comparative context for the ongoing development of new energetic materials.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Key Feature |

| HMX | 1.91 | 9,100 | High performance. eurenco.com |

| RDX | 1.82 | 8,750 | Widely used in military explosives. eurenco.com |

| PETN | 1.77 | 8,400 | Used in detonators and plastic explosives. eurenco.com |

| NTO | 1.93 | 8,430 | Insensitive high explosive. dtic.mileurenco.com |

| TATB | 1.94 | 7,970 | Thermally stable and insensitive. eurenco.com |

Investigation of this compound's Role in Mitigating Gun Barrel Erosion

Gun barrel erosion is a significant issue that reduces the performance and lifespan of firearms. inpressco.com This wear is primarily caused by the high thermal and chemical loads from propellant combustion. inpressco.com Research has shown that the chemical composition of propellant gases plays a crucial role in the rate of erosion. dtic.mil

The introduction of nitrogen-rich compounds into propellant formulations is a key strategy for mitigating gun barrel erosion. dtic.mil Propellants with higher nitrogen content produce combustion gases that are rich in nitrogen. dtic.mil This nitrogen-rich environment can lead to the nitriding of the bore surface during firing, which in turn inhibits erosive chemical reactions. dtic.milresearchgate.net This process can increase the hardness of the bore, enhance its resistance to melting, and reduce chemical erosion. dtic.mil Furthermore, propellants with higher nitrogen content often have lower flame temperatures, which can slow the thermal erosion of the gun bore surface. researchgate.net

Chemical Probe and Carrier Systems Development

Beyond its applications in energetic materials, the chemical structure of this compound and related compounds offers potential for use in the development of sophisticated tools for chemical biology, including fluorescent probes and drug delivery systems.

Utilization of Chromophoric Properties for Fluorescent Probe Design

Fluorescent probes are essential tools in biological research, allowing for the detection and imaging of specific molecules and cellular structures. The design of these probes often involves a fluorophore, a recognition group, and sometimes a linker. The chromophoric properties of certain molecules, which are responsible for their color, can be harnessed to create these probes.

The development of novel chromophore reaction-based fluorescent probes is an active area of research. rsc.org These probes can be designed to react with specific analytes, leading to a change in their colorimetric and fluorescent properties. rsc.org Near-infrared (NIR) fluorescent probes are particularly valuable for in vivo imaging due to the high tissue penetration of NIR light. nih.gov The design of such probes often focuses on creating molecules that undergo significant shifts in their absorption and emission spectra upon reacting with a target molecule. nih.gov While direct research on this compound as a fluorescent probe is not extensive, the principles of probe design suggest that its chromophoric nature could be explored for such applications.

Integration of this compound into Liposome Formulations for Active Substance Encapsulation and Delivery

Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. mdpi.comnih.gov This makes them highly versatile as drug delivery systems, protecting the encapsulated substance from degradation and controlling its release. nih.gov The efficiency of encapsulation is a critical factor in the therapeutic potential of liposomal formulations. mdpi.com

Fundamental Research in Biological Mechanisms of Action

Fundamental research has explored the biological effects of this compound, primarily focusing on its potential as an antimalarial and antiparasitic agent.

Early studies identified this compound as an antimalarial compound of moderate activity. pw.edu.pl Its efficacy has been evaluated in various parasitic models, which are essential for screening and characterizing antimalarial drug candidates.

Plasmodium gallinaceum : This species, which causes malaria in poultry, has been used as a model to test biguanide (B1667054) compounds. scribd.com Research demonstrated that this compound is active against P. gallinaceum in chicks. pw.edu.pl

Plasmodium berghei : This rodent malaria parasite is a widely used model for in vivo screening of antimalarial drugs. nih.govscielo.sa.crphcogj.com Guanidine-containing structures and related biguanides have been tested against P. berghei. researchgate.net While specific data on the percentage of parasite suppression by this compound in P. berghei models is not detailed in the available literature, the model is standard for evaluating compounds of this class. parahostdis.orgopenveterinaryjournal.com

The table below summarizes the parasitic models used to investigate this compound's antimalarial properties.

| Parasitic Model | Host | Finding |

| Plasmodium gallinaceum | Chicks | Demonstrated antimalarial activity. pw.edu.plscribd.com |

| Plasmodium berghei | Rodents (Mice) | A standard model for testing biguanides and other guanidine-containing compounds. nih.govresearchgate.netparahostdis.org |

This compound shares a structural similarity with Proguanil (B194036) (also known as Paludrine), a well-established antimalarial drug. pw.edu.pl This similarity has prompted comparative evaluations to understand its relative efficacy.

Proguanil itself is a prodrug; its antimalarial activity comes from its active metabolite, cycloguanil. runwayhealth.comsgul.ac.uk Cycloguanil functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the parasite's folate pathway, which is critical for DNA synthesis and replication. runwayhealth.comsgul.ac.uk Given its structural resemblance, it is hypothesized that this compound acts via a similar mechanism.

Clinical investigations have shown that this compound exhibits moderate antimalarial activity. pw.edu.pl When compared directly, it was found that higher doses of this compound were required to achieve a therapeutic effect comparable to that of Proguanil. pw.edu.pl However, these same studies noted that this compound possessed lower toxicity. pw.edu.pl The combination of atovaquone (B601224) and proguanil has demonstrated synergistic activity against drug-resistant P. falciparum strains. scielo.br

The following table provides a comparative overview based on available research findings.

| Feature | This compound | Proguanil |

| Structural Class | Biguanide derivative pw.edu.pl | Biguanide derivative scribd.com |

| Mechanism of Action | Presumed inhibition of dihydrofolate reductase (DHFR) due to structural similarity to Proguanil. pw.edu.plsgul.ac.uk | Metabolized to cycloguanil, which inhibits parasitic DHFR. runwayhealth.comsgul.ac.uk |

| Relative Efficacy | Considered to have moderate antimalarial activity. pw.edu.pl | Established antimalarial agent, often used in combination therapy (e.g., with atovaquone). runwayhealth.comscielo.brnomadtravel.co.uknih.gov |

| Comparative Note | Requires higher doses than Proguanil for similar efficacy but exhibits lower toxicity. pw.edu.pl | A benchmark compound for comparing the activity of related biguanides. pw.edu.pl |

The guanidine (B92328) functional group is recognized as a "privileged structure" in medicinal chemistry, as it is a key pharmacophore in many therapeutically active compounds. researchgate.netbenthamdirect.com Molecules containing this moiety have demonstrated a wide array of biological properties, including significant antiprotozoal and antiparasitic activities. researchgate.netbenthamdirect.comnih.gov

Research has shown that guanidine derivatives are active against a range of parasites responsible for neglected tropical diseases, including:

Trypanosoma brucei (causes Human African Trypanosomiasis) acs.orgplos.org

Trypanosoma cruzi (causes Chagas Disease) nih.gov

Leishmania donovani (causes Leishmaniasis) researchgate.netnih.gov

Plasmodium falciparum (causes Malaria) acs.org

Beyond its antimalarial properties, this compound itself was found to possess potent anthelmintic (worm-expelling) activity against several human parasites, including Taenia saginata (beef tapeworm), Ascaris lumbricoides (roundworm), and Trichocephalus dispar (whipworm). pw.edu.pl This broad-spectrum potential underscores the versatility of the guanidine scaffold in developing new antiparasitic agents. researchgate.netnih.gov

| Parasite | Disease | Activity of Guanidine-Containing Compounds |

| Trypanosoma brucei | Human African Trypanosomiasis | Dicationic guanidines and spiro-derivatives show inhibitory activity. acs.orgplos.org |

| Trypanosoma cruzi | Chagas Disease | Organotin derivatives and other compounds show activity. nih.gov |

| Leishmania species | Leishmaniasis | Guanidine derivatives are actively being developed. researchgate.netbenthamdirect.com |

| Plasmodium species | Malaria | Biguanides (Proguanil, this compound) are known antimalarials. pw.edu.placs.org |

| Helminths (Taenia, Ascaris) | Helminthiasis | This compound demonstrated curative effects. pw.edu.pl |

Understanding how a molecule like this compound interacts with its biological targets at a molecular level is crucial for drug development. Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. galaxyproject.orgwikipedia.org This method simulates the molecular recognition process, aiming to find the most stable binding conformation, which corresponds to the minimum free energy of the system. wikipedia.orgnih.govnih.gov

While specific computational docking studies for this compound are not widely published, the technique could be applied to investigate its interaction with its presumed target, plasmodial DHFR. Such studies would help elucidate the precise binding mode of this compound within the enzyme's active site and explain the structural basis for its activity. mdpi.com

Interestingly, one study utilized this compound as a conformational probe for the arginine-binding site of arginine kinase. portlandpress.com This indicates that this compound can bind to nucleotide-binding sites and can be used as a tool to study the structure and dynamics of such enzymes. portlandpress.com The binding of this compound likely induces conformational changes that can be monitored to understand the enzyme's mechanism.

Pharmacological studies have also examined the effects of this compound on isolated tissues to characterize its other biological activities. Research performed on isolated smooth muscle preparations revealed that this compound possesses a definite spasmolytic (anti-spasm) action. pw.edu.pl

In these experiments, this compound at a concentration of 0.02 mg/ml demonstrated the ability to relax the muscle tissue. pw.edu.pl Furthermore, at a higher concentration of 0.2 mg/ml, it was capable of resolving muscle spasms that were experimentally induced by acetylcholine (B1216132), a neurotransmitter that causes muscle contraction. pw.edu.pl This finding suggests that this compound may interfere with the signaling pathways that govern smooth muscle contraction, possibly by acting as an antagonist at acetylcholine receptors or by affecting calcium ion mobilization, a critical step in the contraction process. nih.govnih.govekja.org

Environmental Research and Remediation Strategies Involving Nitroguanil

Biodegradation of Nitroaromatic Compounds: Mechanisms and Applications

The environmental fate of nitroguanidine (B56551) is significantly influenced by biological transformation processes. epa.gov While it is resistant to biodegradation under standard tests, specific microbial communities have been identified that can degrade this compound under certain conditions. europa.eu

The biodegradation of nitroguanidine has been observed under both aerobic and anaerobic conditions, often requiring the presence of a supplementary carbon source to facilitate microbial activity. dtic.milcanada.ca The primary breakdown product identified in soil column studies is ammonia (B1221849), with only trace amounts of other compounds like nitrosoguanidine (B1196799) being detected. dtic.mil

Several bacterial strains capable of utilizing nitroguanidine as a sole nitrogen source have been isolated and identified. These microorganisms play a crucial role in the natural attenuation and engineered remediation of sites contaminated with this compound.

Variovorax strain VC1: This aerobic bacterium, isolated from soil, can efficiently mineralize nitroguanidine. canada.ca Its degradation activity is induced by nitroguanidine itself and other guanidine-containing compounds like L-arginine and creatinine. However, the process is inhibited if a more easily accessible nitrogen source is available. canada.ca

Pseudoarthrobacter spp. (strains NQ4 and NQ7): Isolated from soil and marine sediment respectively, these bacteria can use nitroguanidine as a sole nitrogen source. battelle.orgbattelle.org They are also capable of utilizing other nitrogen forms like ammonium (B1175870), nitrate (B79036), and nitrite (B80452). battelle.org

Pseudomonas spp. (strain NQ5): This isolate, obtained from a membrane bioreactor treating insensitive munitions, demonstrates a faster degradation rate for nitroguanidine compared to the Pseudoarthrobacter strains. battelle.org Interestingly, while it can use urea (B33335) and guanidine (B92328), it is unable to utilize nitrite as a nitrogen source, and the presence of ammonium or nitrate appears to inhibit its degradation of nitroguanidine. battelle.org

Research into the enzymatic pathways for guanidine degradation suggests the involvement of enzymes such as urea carboxylase and a heterodimeric enzyme, carboxyguanidine deiminase (CgdAB), which hydrolyzes carboxyguanidine to allophanate. utoronto.ca While these have been studied for guanidine, they provide a potential model for understanding the enzymatic breakdown of the guanidine group within the nitroguanidine molecule.

Table 1: Microbial Strains Involved in Nitroguanidine Biodegradation

| Strain Name | Phylum/Genus | Isolation Source | Key Characteristics | References |

| VC1 | Variovorax | Soil | Aerobic; mineralizes nitroguanidine; degradation inhibited by other nitrogen sources. | canada.ca |

| NQ4 | Pseudoarthrobacter | Soil | Aerobic; utilizes nitroguanidine as a sole nitrogen source. | battelle.orgbattelle.org |

| NQ7 | Pseudoarthrobacter | Marine Sediment | Aerobic; utilizes nitroguanidine as a sole nitrogen source. | battelle.orgbattelle.org |

| NQ5 | Pseudomonas | Membrane Bioreactor Biomass | Aerobic; faster degradation rate; inhibited by ammonium and nitrate. | battelle.org |

Building on the understanding of microbial degradation, several bioremediation strategies have been developed for nitroguanidine-contaminated environments. These approaches aim to create optimal conditions for microbial activity to break down the contaminant.

Land Application: This method involves the spray irrigation of nitroguanidine-contaminated wastewater onto soil. dtic.mil Studies have shown this can be effective, but it is critically dependent on the provision of a sufficient supplemental carbon source, such as glucose. dtic.mil Without it, nitroguanidine does not degrade and can leach into groundwater. dtic.mil This technique was used as a one-time solution at the Sunflower Army Ammunition Plant. dtic.mil

Membrane Bioreactors (MBRs): MBRs represent a more contained and controlled approach. Laboratory-scale aerobic granular sludge sequencing batch bioreactors have demonstrated high removal efficiencies (greater than 95%) for insensitive munition constituents, including nitroguanidine. researchgate.net This technology allows for the cultivation of specialized microbial populations, like the Pseudomonas strain NQ5, in a controlled environment to treat wastewater streams. battelle.orgbattelle.org

Bioaugmentation and Biostimulation: These in-situ techniques involve either introducing specific nitroguanidine-degrading microbes to a contaminated site (bioaugmentation) or stimulating the existing native microbial population by adding nutrients and a carbon source (biostimulation). epa.gov The isolation of potent degrading strains like Variovorax VC1 and Pseudomonas NQ5 opens up possibilities for their use in bioaugmentation strategies to enhance the cleanup of contaminated soil and groundwater. canada.cabattelle.org

Other treatment technologies that have been explored for removing nitroguanidine from wastewater include photolysis (degradation by UV light), adsorption on activated carbon, and ion exchange resins. epa.gov

Broader Environmental Implications of Nitrogen-Containing Compounds

The release of nitroguanidine and other synthetic nitrogen compounds into the environment contributes to a cascade of negative environmental impacts that extend beyond localized contamination. cranfield.ac.uk These compounds can perturb global biogeochemical cycles and degrade air and water quality.

Human activities, including the manufacturing of fertilizers and explosives like nitroguanidine, have more than doubled the rate of reactive nitrogen entering the terrestrial nitrogen cycle. cranfield.ac.ukosti.gov This massive influx overwhelms the natural balance of nitrogen fixation and denitrification. cranfield.ac.uk

Excess reactive nitrogen in terrestrial ecosystems can lead to soil acidification and a decline in biodiversity, as nitrogen-tolerant species outcompete more sensitive native plants and fungi. frontiersin.orgmicrobiologyresearch.org In aquatic systems, nitrogen enrichment, or eutrophication, is a primary driver of ecosystem damage. army.mil

When excess nitrogen from sources such as agricultural runoff or industrial wastewater enters rivers, lakes, and coastal waters, it acts as a fertilizer. frontiersin.org This leads to several detrimental effects:

Harmful Algal Blooms: The over-enrichment of water with nitrogen fuels the rapid growth of algae. frontiersin.orgarmy.mil These blooms can produce toxins harmful to aquatic life and humans, and they block sunlight from reaching submerged plants. frontiersin.org

Oxygen Depletion (Hypoxia): When the large amounts of algae from these blooms die and decompose, the process consumes vast quantities of dissolved oxygen in the water. army.mil This creates hypoxic or "dead zones" where fish and other aquatic organisms cannot survive. frontiersin.org

Drinking Water Contamination: Nitrates, a form of nitrogen, are highly soluble and can leach into groundwater, contaminating drinking water sources. researchgate.netcranfield.ac.uk

Acid Rain: Nitrogen oxides (NOx), released during the combustion of fossil fuels and from industrial processes, can be transformed in the atmosphere into nitric acid, a major component of acid rain. cranfield.ac.ukosti.gov Acid rain can damage forests, acidify soils and lakes, and corrode buildings. osti.gov

Nitrogen compounds play a significant role in atmospheric chemistry, influencing both climate change and the integrity of the stratospheric ozone layer. epa.gov